molecular formula C7H16N4O B14705877 N-Methyl-N'-(4-methylpiperazin-1-yl)urea CAS No. 22771-70-6

N-Methyl-N'-(4-methylpiperazin-1-yl)urea

Cat. No.: B14705877
CAS No.: 22771-70-6
M. Wt: 172.23 g/mol
InChI Key: POUJJCTXGAAPAF-UHFFFAOYSA-N
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Description

N-Methyl-N’-(4-methylpiperazin-1-yl)urea is a chemical compound that features a piperazine ring substituted with a methyl group and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N’-(4-methylpiperazin-1-yl)urea can be synthesized through several methods. One common approach involves the reaction of N-methylpiperazine with an isocyanate derivative. The reaction typically occurs under mild conditions, often at room temperature, and may require a solvent such as dichloromethane or acetonitrile to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of N-Methyl-N’-(4-methylpiperazin-1-yl)urea may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or distillation to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-(4-methylpiperazin-1-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Methyl-N’-(4-methylpiperazin-1-yl)urea has several applications in scientific research:

Mechanism of Action

The mechanism by which N-Methyl-N’-(4-methylpiperazin-1-yl)urea exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N’-(4-methylpiperazin-1-yl)urea is unique due to its combination of the piperazine ring and urea moiety, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

22771-70-6

Molecular Formula

C7H16N4O

Molecular Weight

172.23 g/mol

IUPAC Name

1-methyl-3-(4-methylpiperazin-1-yl)urea

InChI

InChI=1S/C7H16N4O/c1-8-7(12)9-11-5-3-10(2)4-6-11/h3-6H2,1-2H3,(H2,8,9,12)

InChI Key

POUJJCTXGAAPAF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NN1CCN(CC1)C

Origin of Product

United States

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